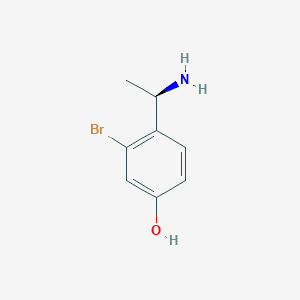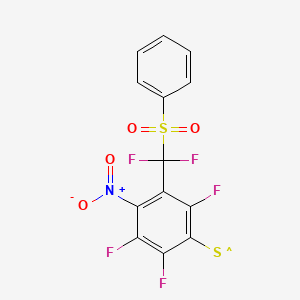
(3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane is a complex organic molecule characterized by the presence of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the phenylsulfonyl moiety: This can be achieved through the reaction of a phenylsulfonyl chloride with a suitable nucleophile.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as iododifluoromethyl phenyl sulfone under mild conditions.
Assembly of the trifluorophenyl and nitrophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound’s unique structure could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or as intermediates in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Difluoromethyl)phenyl sulfone
- Trifluoronitrobenzene
- Phenylsulfonylmethane
Uniqueness
The uniqueness of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane lies in its combination of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety. This combination imparts unique chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H5F5NO4S2 |
|---|---|
Molekulargewicht |
398.3 g/mol |
InChI |
InChI=1S/C13H5F5NO4S2/c14-8-7(11(19(20)21)9(15)10(16)12(8)24)13(17,18)25(22,23)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
TYCRNNZFSFOOER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=C(C(=C2F)[S])F)F)[N+](=O)[O-])(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)


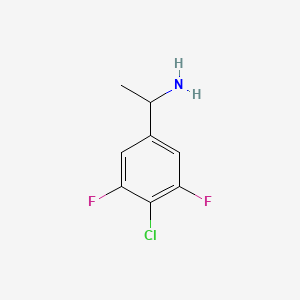

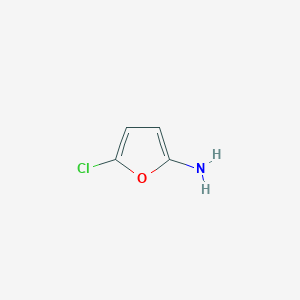
![5-(Chloromethyl)-3-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12975841.png)

![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
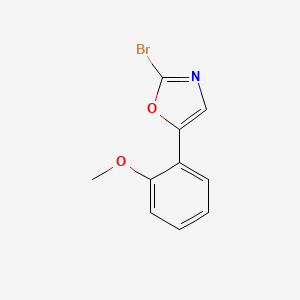
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
